2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a difluorophenyl group attached to the imidazo[1,2-a]pyridine core. It is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine typically involves the reaction of 2,6-difluorobenzyl bromide with imidazo[1,2-a]pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding amines .
Scientific Research Applications
2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In medicinal applications, it may interact with cellular receptors or enzymes, leading to the modulation of signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(2-Naphthyl)imidazo[1,2-a]pyridine
- 7-Methylimidazo[1,2-a]pyridine
Uniqueness
2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to other imidazo[1,2-a]pyridine derivatives. This makes it particularly valuable in applications requiring specific electronic or steric characteristics .
Properties
Molecular Formula |
C13H8F2N2 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8F2N2/c14-9-4-3-5-10(15)13(9)11-8-17-7-2-1-6-12(17)16-11/h1-8H |
InChI Key |
LSRLXPQWWYOUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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